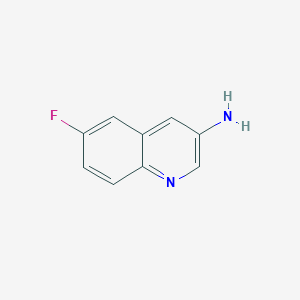

6-Fluoroquinolin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOIFHDOGTUFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625754 | |

| Record name | 6-Fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742699-00-9 | |

| Record name | 6-Fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoroquinolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Fluoroquinolin-3-amine: Strategies, Mechanisms, and Practical Insights

Abstract

6-Fluoroquinolin-3-amine is a pivotal structural motif in modern medicinal chemistry, serving as a key building block for a range of therapeutic agents, particularly in oncology and anti-infective research. The strategic placement of the fluorine atom at the C-6 position and the amino group at the C-3 position imparts unique physicochemical properties that can enhance metabolic stability, membrane permeability, and target binding affinity.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable scaffold. We will dissect the mechanistic underpinnings of classical and contemporary methods, offer field-proven insights into experimental choices, and present detailed protocols to empower researchers in drug discovery and development.

Strategic Importance in Drug Discovery

The quinoline core is a well-established "privileged scaffold" in drug design, found in natural alkaloids like quinine and in numerous synthetic drugs.[3][4] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic profile by blocking sites of metabolism and altering electronics.[1] The 3-amino group provides a crucial vector for further functionalization, allowing for the construction of libraries of compounds for screening. Specifically, the this compound scaffold is integral to the development of potent kinase inhibitors, which often target the ATP-binding site of enzymes implicated in cancer signaling pathways.[2]

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key bond disconnections and potential starting materials. The most common strategies involve forming the pyridine ring onto a pre-existing fluorinated benzene derivative.

Caption: Retrosynthetic pathways for this compound.

This analysis reveals three primary strategies, each based on a classic named reaction for quinoline synthesis. The choice of pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

The Friedländer Annulation: A Direct and Efficient Route

The Friedländer synthesis is arguably one of the most direct methods for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or nitrile).[5][6][7] For our target molecule, this translates to the reaction between 2-amino-5-fluorobenzaldehyde and a reagent that can provide the C3-amine, such as aminoacetonitrile.

Mechanism of Action

The reaction proceeds through a sequence of condensation and cyclization steps. The selection of an acid or base catalyst is crucial and can influence the reaction rate and yield.[6]

-

Initial Condensation: The reaction begins with a base-catalyzed aldol-type condensation or an acid-catalyzed Schiff base formation between the two starting materials.

-

Cyclization: The intermediate undergoes an intramolecular cyclization.

-

Dehydration: A final dehydration step occurs, leading to the aromatic quinoline ring system.[5]

Caption: Simplified workflow of the Friedländer Synthesis.

Experimental Protocol (Proposed)

This protocol is adapted from general Friedländer synthesis procedures.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-fluorobenzaldehyde (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide (0.2 eq). Alternatively, acid catalysis using p-toluenesulfonic acid can be employed.[5][7]

-

Heating: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure this compound.

The Skraup and Doebner-von Miller Reactions

These related methods construct the quinoline ring from an aniline, in our case, 4-fluoroaniline.

Skraup Synthesis

The classic Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene).[10][11] The reaction is notoriously vigorous.[10]

-

Mechanism: Glycerol is first dehydrated by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. The aniline then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and finally oxidation to form the quinoline.[4]

Doebner-von Miller Reaction

This is a more versatile modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones directly, avoiding the in-situ generation from glycerol.[12][13][14] This allows for a wider range of substitution patterns. To obtain a 3-amino substituent, a protected amino group would need to be incorporated into the α,β-unsaturated carbonyl compound, adding complexity. A more common approach is to synthesize 6-fluoro-3-nitroquinoline first and then reduce the nitro group.

Challenges and Considerations

While effective for simple quinolines, these methods present challenges for our target:

-

Harsh Conditions: The use of strong acids and high temperatures can be incompatible with sensitive functional groups and often leads to tar formation.[15][16]

-

Regioselectivity: Cyclization of the intermediate can sometimes lead to mixtures of isomers, complicating purification.

-

Introduction of the 3-Amino Group: This requires a multi-step sequence, typically involving nitration followed by reduction, which lowers the overall yield.

Pathways via β-Dicarbonyl Compounds: Combes and Gould-Jacobs

These methods also utilize an aniline precursor but employ β-dicarbonyl compounds to build the second ring.

Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[3][17][18] The reaction forms an enamine intermediate, which is then cyclized under acidic conditions to yield a 2,4-disubstituted quinoline.[18][19] While efficient, this method is not ideal for producing a 3-amino substituted product directly.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for producing 4-hydroxyquinoline (quinolone) derivatives.[20][21][22] It involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[20][21]

-

Condensation: 4-fluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate.

-

Cyclization: Heating this intermediate (often in a high-boiling solvent like Dowtherm A) induces a 6-electron cyclization.[20]

-

Saponification & Decarboxylation: The resulting ester is saponified to a carboxylic acid, which is then decarboxylated upon heating to yield 6-fluoro-4-hydroxyquinoline.[20][21]

While this pathway does not directly yield this compound, the resulting 6-fluoro-4-hydroxyquinoline is a valuable intermediate. It can be converted to the target molecule through a multi-step process involving nitration at the 3-position, conversion of the 4-hydroxy group to a chloro group, reduction of the nitro group, and finally dehalogenation. This route is significantly longer but leverages robust and well-established chemical transformations. Microwave-assisted Gould-Jacobs reactions have been shown to reduce reaction times and improve yields.[23][24]

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |

| Friedländer Annulation | 2-Amino-5-fluorobenzaldehyde, Aminoacetonitrile | Condensation, Cyclization, Dehydration | High convergence, direct, good yields | Starting aldehyde can be expensive or require separate synthesis |

| Skraup Synthesis | 4-Fluoroaniline, Glycerol, Oxidant | Dehydration, Michael Addition, Cyclization, Oxidation | Inexpensive starting materials | Extremely harsh/vigorous conditions, low yields, tar formation |

| Doebner-von Miller | 4-Fluoroaniline, α,β-Unsaturated Carbonyl | Michael Addition, Cyclization, Oxidation | More versatile than Skraup | Harsh acidic conditions, potential for polymerization/tar[15] |

| Gould-Jacobs | 4-Fluoroaniline, DEEM | Condensation, Thermal Cyclization, Hydrolysis, Decarboxylation | Reliable, high yields for the quinolone core | Indirect route requiring multiple subsequent steps to install the 3-amino group |

Conclusion and Future Outlook

The synthesis of this compound can be approached through several established methodologies. For directness and efficiency, the Friedländer Annulation stands out as the preferred route, provided the requisite 2-amino-5-fluorobenzaldehyde is accessible. The Gould-Jacobs reaction offers a robust, albeit indirect, alternative by first constructing the 6-fluoro-4-hydroxyquinoline core, a valuable intermediate in its own right. While the Skraup and Doebner-von Miller reactions are historically significant, their harsh conditions and indirect nature for this specific target make them less favorable for modern drug discovery applications where efficiency and functional group tolerance are paramount.

Future research will likely focus on developing milder, more atom-economical, and potentially catalytic asymmetric methods to access this and related scaffolds, further empowering the development of next-generation therapeutics.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. ([Link])

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. ([Link])

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. ([Link])

-

Wikipedia. (2023). Skraup reaction. ([Link])

-

Wikipedia. (2023). Doebner–Miller reaction. ([Link])

-

Grych, J., & Słoczyńska, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6675. ([Link])

-

Slideshare. (2023). synthesis of quinoline derivatives and its applications. ([Link])

-

Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. ([Link])

-

SynArchive. (n.d.). Doebner-Miller Reaction. ([Link])

-

Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. ([Link])

-

Slideshare. (2018). Doebner-Miller reaction and applications. ([Link])

-

ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ([Link])

-

Cohn, B. E. (1932). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 54(9), 3687-3689. ([Link])

-

Reddy, C. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 754-759. ([Link])

-

Cambridge University Press. (n.d.). Combes Quinoline Synthesis. ([Link])

-

Ali, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20573-20605. ([Link])

-

Wikipedia. (2023). Combes quinoline synthesis. ([Link])

-

Wikipedia. (2023). Friedländer synthesis. ([Link])

-

ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ([Link])

-

ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ([Link])

-

Semantic Scholar. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ([Link])

-

ResearchGate. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ([Link])

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. ([Link])

-

ResearchGate. (2012). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ([Link])

-

O'Connor, C., & Lund, B. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(11), 3350. ([Link])

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. ([Link])

-

Bouziane, I., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 28(14), 5406. ([Link])

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. ([Link])

-

National Institutes of Health. (2009). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. ([Link])

-

PubMed. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. ([Link])

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. du.edu.eg [du.edu.eg]

- 9. researchgate.net [researchgate.net]

- 10. Skraup reaction - Wikipedia [en.wikipedia.org]

- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 19. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. Gould-Jacobs Reaction [drugfuture.com]

- 23. asianpubs.org [asianpubs.org]

- 24. researchgate.net [researchgate.net]

CAS number 6-Fluoroquinolin-3-amine

<An In-depth Technical Guide to 6-Fluoroquinolin-3-amine (CAS: 742699-00-9)

A Senior Application Scientist's Perspective on a Cornerstone of Modern Medicinal Chemistry

Abstract

This compound is a critical heterocyclic building block, foundational to the synthesis of numerous clinically significant pharmaceuticals, most notably the fluoroquinolone class of antibiotics. The strategic placement of the fluorine atom at the C-6 position and the amine group at the C-3 position provides a synthetically versatile scaffold with inherent pharmacophoric properties. This guide offers an in-depth analysis of this compound, covering its physicochemical characteristics, robust synthesis and characterization protocols, and its pivotal role in drug discovery. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.

Introduction: The Strategic Importance of this compound

The quinoline core is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. The introduction of a fluorine atom at the 6-position was a watershed moment in the development of quinolone antibiotics, dramatically enhancing potency and broadening the spectrum of activity.[][2][3] This enhancement is attributed to improved cell penetration and stronger inhibition of target enzymes like DNA gyrase.[][3] this compound (CAS No. 742699-00-9) embodies this crucial structural motif. The 3-amino group serves as a versatile synthetic handle, allowing for the facile construction of more complex derivatives, making it an indispensable intermediate in the multi-step synthesis of advanced therapeutic agents.[4][5][6] Beyond antibiotics, the quinoline nucleus is actively explored for developing novel kinase inhibitors for oncology, underscoring the continued relevance of this core structure.[7][8][9]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in synthesis and development. The key properties of this compound are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 742699-00-9 | [10] |

| Molecular Formula | C₉H₇FN₂ | [10] |

| Molecular Weight | 162.17 g/mol | [11] |

| IUPAC Name | This compound | [10] |

| Appearance | Beige to light brown powder/solid | [12] |

| Purity | Typically ≥95% | |

| XLogP3 | 1.9 | [11] |

| Hydrogen Bond Donor Count | 1 | [11] |

| Hydrogen Bond Acceptor Count | 3 | [11] |

| SMILES | NC1=CN=C2C=CC(F)=CC2=C1 | [10] |

Note: Some properties are computed and may vary slightly from experimental values.

Synthesis and Purification: A Validated Protocol

The synthesis of 3-aminoquinolines can be approached through several classic organic reactions, such as the Friedländer or Skraup syntheses.[13][14] A highly reliable and common laboratory-scale approach involves the reduction of the corresponding 3-nitroquinoline precursor. This two-step approach provides a clear and controllable pathway to the desired product.

Causality in Protocol Design: The choice of a nitro-reduction pathway is strategic. 6-Nitroquinolines can often be synthesized via electrophilic nitration of the parent quinoline or through cyclization reactions like the Skraup synthesis using nitrated anilines.[12] The subsequent reduction is typically high-yielding and clean. Catalytic hydrogenation is preferred for its efficiency and clean workup, avoiding the use of stoichiometric metal reductants that can complicate purification.

Workflow: Synthesis via Reduction of 6-Fluoro-3-nitroquinoline

Caption: Synthesis and purification workflow for this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-fluoro-3-nitroquinoline (1.0 eq) in a solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add Palladium on Carbon (10% Pd, ~5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups to amines. The inert atmosphere prevents potential ignition of the catalyst in the presence of solvent and hydrogen.

-

Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as per equipment specifications) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 4-12 hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product. Rationale: Celite filtration provides a safe and effective method for removing the fine, often pyrophoric, palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot solvent (e.g., toluene or ethanol) and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is paramount. The following methods constitute a standard characterization workflow that validates the success of the synthesis protocol.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A successful synthesis will show a single major peak (typically >95% area) at a characteristic retention time.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. In Electrospray Ionization (ESI) positive mode, the spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 163.17.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.[15][16]

-

¹H NMR: The spectrum will show characteristic signals in the aromatic region (typically δ 7.0-9.0 ppm). Key features include distinct doublets and multiplets for the protons on the quinoline core, with coupling patterns influenced by the fluorine atom. The protons of the amino group (-NH₂) will appear as a broad singlet.

-

¹³C NMR: The spectrum will display 9 distinct carbon signals. The carbon atom bonded to the fluorine (C-6) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in proximity to the fluorine will also show smaller C-F couplings.[17][18]

-

Applications in Drug Discovery & Medicinal Chemistry

This compound is not an end product but a high-value intermediate. Its structure is a key component of the pharmacophore for one of the most successful classes of antibacterial agents.

Cornerstone of Fluoroquinolone Antibiotics

The primary application of this compound is in the synthesis of fluoroquinolone antibiotics like ciprofloxacin, levofloxacin, and moxifloxacin.[][2] In these structures:

-

The 6-fluoro-quinoline core is essential for inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV.[19][20][21]

-

The 3-position (where the amine is located) is typically derivatized to form a carboxylic acid, which is crucial for binding to the target enzymes.[2]

-

The amino group itself serves as a precursor or is replaced during the synthesis to install the required carboxyl group.

The mechanism of these drugs involves stabilizing a toxic enzyme-DNA complex, which leads to double-strand breaks in the bacterial chromosome, blocking DNA replication and ultimately causing cell death.[19][22]

Caption: Mechanism of action of fluoroquinolone antibiotics.

Emerging Roles in Kinase Inhibition

The quinoline scaffold is a "privileged structure" that has been successfully utilized in the design of protein kinase inhibitors for cancer therapy.[8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 3-aminoquinoline motif can act as a hinge-binding element, a key interaction for many kinase inhibitors. Therefore, this compound and its derivatives are valuable starting points for the synthesis of novel inhibitors targeting kinases such as FLT3, EGFR, and others involved in oncogenic signaling pathways.[7][23]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard Handling Protocol:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is far more than a simple chemical intermediate; it is a testament to the power of strategic molecular design. The incorporation of the C-6 fluorine atom revolutionized a major class of antibiotics, and the versatility of the C-3 amino group continues to provide a gateway for the synthesis of novel therapeutic agents, including next-generation antibiotics and targeted kinase inhibitors. The robust protocols for its synthesis and characterization, coupled with its well-understood role in medicinal chemistry, ensure that this compound will remain a compound of high interest and utility for the foreseeable future in the pursuit of new medicines.

References

-

Kim, E. S., & Hooper, D. C. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(8), a015320. Available at: [Link]

-

Hooper, D. C. (1998). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 27(Supplement_1), S1-S8. Available at: [Link]

-

Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438-445. (Similar content found at: [Link])

-

Sharma, P. C., Jain, T., & Jain, S. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 93-99. Available at: [Link]

-

Ferreira, M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(11), 1600. Available at: [Link]

-

Valle-Gómez, D., et al. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. BioMed Research International, 2017, 9463871. Available at: [Link]

-

Pajak, J., & Stanisz, B. (2022). Chemical structures of the six studied fluoroquinolones. ResearchGate. Available at: [Link]

- Wiley-VCH. (2007). Supporting Information. (General NMR data).

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti-bacterial activity and molecular docking studies. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Retrieved from [Link]

-

Cheng, C. C., & Yan, S. J. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13227992, 6-Fluoroquinolin-8-amine. Retrieved from [Link]. (Note: Data for 8-amino isomer used as a proxy for computed properties).

-

Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 524-529. Available at: [Link]

-

Química Orgánica. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43866007, 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride. Retrieved from [Link]

-

Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology, 26(4), 563-570. Available at: [Link]

-

Semantic Scholar. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52554381, 8-Fluoroquinolin-3-amine. Retrieved from [Link]

-

MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

Khairnar, S. U., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4898. Available at: [Link]

-

Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology, 26(4), 563-570. Available at: [Link]

-

Haryono, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 283-314. Available at: [Link]

-

Hudson, H. S. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR SCAFFOLD (Doctoral dissertation, Purdue University). Retrieved from [Link]

-

MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Scilit. (1962). Reduction of 6‐nitroquinoline with phosphine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118174061, 6-(6-Fluoro-3-pyridinyl)pyridin-3-amine. Retrieved from [Link]

-

MDPI. (2022). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Retrieved from [Link]

-

ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

-

MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

-

PubMed. (2004). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Retrieved from [Link]

-

Hudson, H. S., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 11097-11112. Available at: [Link]

Sources

- 2. mdpi.com [mdpi.com]

- 3. karger.com [karger.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 8. mdpi.com [mdpi.com]

- 9. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-NITROQUINOLINE | 613-50-3 [chemicalbook.com]

- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 14. organicreactions.org [organicreactions.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 18. mdpi.com [mdpi.com]

- 19. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 23. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Fluoroquinolin-3-amine molecular structure

An In-Depth Technical Guide to the Molecular Structure of 6-Fluoroquinolin-3-amine

Introduction

This compound is a heterocyclic aromatic amine that has emerged as a pivotal building block in contemporary medicinal chemistry and drug discovery. As a derivative of the quinoline scaffold—a privileged structure in numerous pharmacologically active compounds—its utility is enhanced by the strategic placement of two key functional groups: an amine at the 3-position and a fluorine atom at the 6-position. The amine group serves as a versatile synthetic handle for introducing diverse chemical moieties, while the fluorine atom can significantly modulate the molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability.[1] This guide provides an in-depth exploration of the molecular structure of this compound, elucidated through a comprehensive analysis of its spectroscopic data. Understanding this foundational structure is paramount for researchers aiming to leverage this scaffold in the rational design of novel therapeutic agents, particularly in the development of kinase inhibitors and next-generation antibiotics.[2][3]

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its unique identifiers and intrinsic properties. For this compound, these are summarized below, providing a quick reference for researchers. The Canonical SMILES and InChI strings offer machine-readable representations of the 2D structure, crucial for cheminformatics and database searches.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 742699-00-9 | [4] |

| Molecular Formula | C₉H₇FN₂ | [4] |

| Molecular Weight | 162.16 g/mol | [5] |

| Canonical SMILES | NC1=CN=C2C=CC(F)=CC2=C1 | [4] |

| InChI Key | UIOIFHDOGTUFBG-UHFFFAOYSA-N | [4] |

Molecular Structure Elucidation

The definitive structure of this compound is a bicyclic heteroaromatic system. It consists of a benzene ring fused to a pyridine ring, with a fluorine atom substituted at the C6 position of the benzene ring and a primary amine group at the C3 position of the pyridine ring.

Caption: 2D molecular structure of this compound.

Spectroscopic Signature Analysis

The structural assignment is unequivocally confirmed by a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system for structural verification.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups. The spectrum of this compound is characterized by several distinct absorption bands:

-

N-H Stretching: As a primary aromatic amine, it will exhibit two distinct, sharp to medium bands in the region of 3400-3250 cm⁻¹ .[6][7][8] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the -NH₂ group. The presence of two peaks is a definitive indicator of a primary amine.[9]

-

N-H Bending: A medium to strong absorption band is expected between 1650-1580 cm⁻¹ , arising from the N-H scissoring (bending) vibration.[6][8]

-

Aromatic C=C and C=N Stretching: Multiple sharp, medium-intensity bands will appear in the 1620-1450 cm⁻¹ region, characteristic of the quinoline ring's aromatic C=C and C=N bond vibrations.

-

C-N Stretching: The stretching vibration of the aryl C-N bond typically appears as a strong band in the 1335-1250 cm⁻¹ range.[6][8]

-

C-F Stretching: A strong, characteristic absorption band for the aryl C-F bond is expected in the 1250-1100 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the specific electronic environment of each hydrogen atom.

-

Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3.5-5.0 ppm. This signal's key characteristic is that it will disappear upon the addition of a few drops of D₂O to the NMR sample, confirming the presence of exchangeable protons.[7]

-

Aromatic Protons: The five protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm). The proton at C2, adjacent to the ring nitrogen, is expected to be the most deshielded and appear furthest downfield, likely as a singlet or a narrow doublet. The proton at C4 will also be significantly deshielded. The protons on the fluorinated benzene ring (H5, H7, H8) will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals, one for each carbon atom in the unique electronic environments of the molecule.

-

The carbon atoms bonded directly to the electronegative nitrogen (C2, C4, C8a) and fluorine (C6) atoms will be significantly deshielded, appearing at higher chemical shifts.

-

The signal for C6 will appear as a doublet due to one-bond coupling with the fluorine atom (¹JCF), which is a large and characteristic coupling constant. Other carbons in proximity to the fluorine (C5, C7) will show smaller two- and three-bond C-F couplings.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation pathways, further confirming its structure.

-

Molecular Ion Peak (M⁺): In an electron impact (EI) mass spectrum, a distinct molecular ion peak will be observed at an m/z (mass-to-charge ratio) corresponding to the molecule's monoisotopic mass (approximately 162.06). The presence of two nitrogen atoms means the molecular weight is an even number, consistent with the Nitrogen Rule.

-

Fragmentation Pattern: The quinoline ring is relatively stable, but characteristic fragmentation patterns can be observed. Common fragmentation pathways for quinolones involve the sequential loss of small, stable neutral molecules like HCN from the pyridine ring.[10] The fragmentation will also be influenced by the amine and fluoro substituents.

Synthesis and Reactivity Overview

The synthesis of functionalized quinolines is a well-established field in organic chemistry. This compound is typically prepared through multi-step sequences. A common conceptual pathway involves the construction of the quinoline core via cyclization reactions like the Friedländer annulation or Skraup synthesis, starting from appropriately substituted anilines and carbonyl compounds.

Caption: Generalized workflow for the synthesis of this compound.

The reactivity of the molecule is dictated by its functional groups. The amine at the C3 position is nucleophilic and serves as the primary site for derivatization, readily undergoing reactions such as acylation, alkylation, and sulfonylation to build more complex molecular architectures.

Significance in Drug Discovery and Development

The this compound scaffold is of high interest to medicinal chemists for several reasons:

-

Bioisosteric Mimicry: The quinoline core can act as a bioisostere for other bicyclic systems, such as the purine core of ATP, enabling derivatives to function as competitive inhibitors at the ATP-binding sites of kinases.[3]

-

Modulation of Properties: The fluorine atom at the C6 position is a critical feature. Its high electronegativity can lower the pKa of the quinoline nitrogen and the C3-amine, altering the molecule's ionization state at physiological pH. This can improve cell permeability and tune binding interactions.[1] Furthermore, C-F bonds are metabolically stable, often enhancing the pharmacokinetic profile of a drug candidate.

-

Vector for Functionalization: The amine group provides a robust attachment point for introducing various pharmacophoric elements designed to interact with specific pockets within a biological target, thereby enhancing potency and selectivity.

Caption: Key sites for chemical modification on the this compound scaffold.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Classification: It is classified as harmful if swallowed (GHS07).[4]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[11] Handling should occur in a well-ventilated area or a chemical fume hood. In case of contact, wash skin thoroughly with soap and water. If ingested, seek immediate medical attention.[11]

References

-

PubChem. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992. PubChem. Available from: [Link]

-

PubChem. 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride | C11H12ClFN2 | CID 43866007. PubChem. Available from: [Link]

-

ResearchGate. Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. Available from: [Link]

-

UCLA Chemistry. IR: amines. UCLA. Available from: [Link]

-

The Good Scents Company. alpha-bisabolol oxide A. The Good Scents Company. Available from: [Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

-

National Institutes of Health. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. NIH. Available from: [Link]

-

PubChem. 3-Aminoquinoline | C9H8N2 | CID 11375. PubChem. Available from: [Link]

-

MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available from: [Link]

-

Science Publishing Group. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H). SciencePG. Available from: [Link]

-

Pharmaffiliates. 1-Palmitoyl-2-(L-α-phosphatidylinositol) Sodium Salt. Pharmaffiliates. Available from: [Link]

-

National Institutes of Health. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. NIH. Available from: [Link]

-

International Journal of Academic Research and Development. Study of the composition of amines using IR spectroscopy. IJARD. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available from: [Link]

-

ResearchGate. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Request PDF. ResearchGate. Available from: [Link]

-

National Institutes of Health. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. NIH. Available from: [Link]

-

National Institutes of Health. Prodrugs for Amines. NIH. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. allreviewjournal.com [allreviewjournal.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

Physical and chemical properties of 6-Fluoroquinolin-3-amine

A Comprehensive Technical Guide to 6-Fluoroquinolin-3-amine

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties, conferred by the fluorine substituent and the quinoline core, make it an attractive scaffold for the development of novel therapeutic agents. This guide provides an in-depth exploration of the core physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of this compound. Furthermore, it delves into its significant applications in drug discovery and outlines essential safety and handling protocols to ensure its effective and safe utilization in a research environment. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile compound.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs, most notably in the realms of antimalarial and antibacterial agents. The strategic introduction of a fluorine atom onto this scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a particularly valuable intermediate, combining the quinoline core's inherent bioactivity with the advantageous properties of fluorine and a reactive primary amine handle for further chemical elaboration. This guide synthesizes critical data to provide a holistic technical overview of this compound, facilitating its application in advanced chemical research and pharmaceutical development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. This compound is a solid at room temperature with characteristics defined by its rigid, aromatic structure.

dot

Caption: Conceptual workflow for the synthesis of this compound.

Protocol: Illustrative Synthesis via Nitro Reduction

This protocol is a generalized representation. Specific reaction conditions must be optimized based on literature precedents for the exact precursors.

-

Step 1: Cyclization to form the 6-Fluoro-3-nitroquinoline core. A common strategy is the Friedländer annulation or a similar cyclization method, reacting a 2-amino-4-fluorobenzaldehyde or related ketone with a compound containing an activated methylene group adjacent to a nitro group. The choice of catalyst (acid or base) and solvent is critical and is dictated by the specific reactivity of the substrates.

-

Step 2: Reduction of the Nitro Group. The intermediate, 6-fluoro-3-nitroquinoline, is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst), is introduced. [1]The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Step 3: Work-up and Isolation. Upon completion, the reaction mixture is neutralized with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the amine product. The crude product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Step 4: Purification. The crude this compound is purified to remove residual reagents and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel are standard methods to achieve high purity. The final product's identity and purity are confirmed using the spectroscopic methods detailed in Section 3.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its reactivity, which allows it to serve as a versatile scaffold for building more complex molecules. The primary amine at the 3-position is the principal site for derivatization.

dot

Caption: Key reaction pathways for derivatization of this compound.

Key Reactions:

-

Amide Formation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amide bonds. This is a cornerstone reaction for attaching various side chains to the quinoline core.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many diuretic and antibacterial drugs.

-

N-Alkylation and Reductive Amination: The amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes and ketones to form secondary and tertiary amines. [2]* Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the coupling of the amine with aryl halides, creating more complex aryl-amine structures.

Significance in Drug Discovery:

The fluoroquinolone class of antibiotics represents a major success story for this scaffold type. [3]While this compound itself is not the final drug, it is a key precursor. The fluorine at C-6 is often critical for antibacterial activity, particularly against DNA gyrase. [4][5]The amine at C-3 provides a convenient point for attaching various pharmacophores that can modulate solubility, cell permeability, and target binding. [4]Beyond antibiotics, quinoline derivatives are explored as anticancer, antiviral, and antimalarial agents, making this building block relevant across multiple therapeutic areas. [3][6]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for safety.

Hazard Identification:

-

Harmful if swallowed (H302). [7]* Causes skin irritation (H315). [7]* Causes serious eye irritation (H319). [7]* May cause respiratory irritation (H335). [7] Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. [7][8]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. [7][9]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids. [8] First Aid Measures:

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. [7]* If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [8]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [7][8]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. [7]

Conclusion

This compound stands out as a high-value building block for chemical synthesis and drug discovery. Its well-defined structure, characterized by a fluorine-substituted quinoline core and a reactive amine handle, provides a robust platform for generating diverse chemical libraries. A comprehensive understanding of its physicochemical properties, spectroscopic signatures, and reactivity is paramount for its effective use. By adhering to rigorous safety protocols, researchers can confidently leverage this versatile compound to drive innovation in the development of next-generation therapeutics.

References

-

PubChem. (n.d.). 6-Fluoroquinolin-8-amine. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti-bacterial activity and molecular docking studies. Retrieved from [Link]

-

PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

-

MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ChemistryViews. (2025). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Prodrugs for Amines. Retrieved from [Link]

-

Heliyon. (2025). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

Sources

- 1. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

An In-Depth Technical Guide to 6-Fluoroquinolin-3-amine: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its rigid bicyclic structure provides a unique framework that can be strategically functionalized to interact with a wide array of biological targets. Among the myriad of quinoline derivatives, 6-Fluoroquinolin-3-amine has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and bioavailability of parent compounds.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications as a pivotal intermediate in the creation of next-generation therapeutics.

Compound Identification

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Amino-6-fluoroquinoline | Fluorochem |

| CAS Number | 742699-00-9 | [2] |

| Molecular Formula | C₉H₇FN₂ | [2] |

| Molecular Weight | 162.17 g/mol | Appretech Scientific Limited |

| Canonical SMILES | C1=CC2=C(C=C1F)N=CC(=C2)N | [2] |

| InChI Key | UIOIFHDOGTUFBG-UHFFFAOYSA-N | [2] |

Synthesis and Mechanism: A Strategic Approach

The synthesis of this compound can be approached through several established methods for quinoline ring formation, followed by functional group manipulations. A common and effective strategy involves a modified Skraup synthesis or a Gould-Jacobs reaction, followed by amination. A plausible synthetic route, adapted from methodologies for similar aminoquinolines, is outlined below.[3] The rationale behind this multi-step synthesis is to build the quinoline core with the desired fluorine substitution and then introduce the amine functionality at the C3 position.

Conceptual Synthetic Workflow

The synthesis begins with a commercially available fluoroaniline derivative, which undergoes a cyclization reaction to form the quinoline ring. Subsequent functionalization steps lead to the desired 3-amino product.

Sources

An In-depth Technical Guide to the Solubility of 6-Fluoroquinolin-3-amine in Different Solvents

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its potential therapeutic success. Poor solubility is a leading cause of failure for promising drug candidates, as it can severely limit bioavailability and lead to inconsistent absorption.[1] This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and determining the solubility of 6-Fluoroquinolin-3-amine, a key building block in medicinal chemistry. As direct, quantitative solubility data for this specific compound is not widely available in public literature, this guide will equip you with the foundational knowledge and detailed experimental protocols necessary to generate this critical data in your own laboratory setting.

Physicochemical Profile of this compound

Understanding the inherent physicochemical properties of this compound is paramount to predicting its solubility behavior. As a quinoline derivative, its solubility is expected to be significantly influenced by pH, a common characteristic of nitrogen-containing heterocyclic compounds.[2][3][4][5][6]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (this compound) | Value (6-Fluoroquinolin-8-amine) | Notes |

| Molecular Formula | C₉H₇FN₂[7] | C₉H₇FN₂[8] | Isomers with potentially different properties. |

| Molecular Weight | 162.16 g/mol [7] | 162.16 g/mol [8] | |

| Appearance | Likely a solid at room temperature. | Based on related compounds. | |

| pKa | Not readily available. | Not readily available. | The amine group suggests basic properties, leading to increased solubility at lower pH.[9][10] |

| LogP | Not readily available. | 1.9[8] | Indicates moderate lipophilicity. |

The amine functional group in this compound suggests that it will behave as a weak base. Consequently, its solubility in aqueous media is expected to be highly dependent on the pH of the solution.[9] At pH values below its pKa, the amine group will be protonated, leading to a significant increase in aqueous solubility. Conversely, at pH values above the pKa, the compound will be in its neutral, less soluble form.[9][10]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[11][12][13] This technique is based on achieving a saturated solution of the compound in a given solvent at a constant temperature, followed by the quantification of the dissolved solute.

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Detailed Step-by-Step Protocol

This protocol provides a robust methodology for determining the solubility of this compound in a variety of aqueous and organic solvents.

Materials:

-

This compound (analytical grade)

-

Selected solvents (HPLC grade)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled orbital shaker

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[12][13]

-

To each vial, add a known volume of the desired solvent. For aqueous solubility, it is recommended to use buffers at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to understand the pH-solubility profile.[14]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium between the dissolved and undissolved solid is reached.[13][15] It is advisable to sample at intermediate time points (e.g., 2, 4, 8, 24, and 48 hours) to confirm that the concentration has reached a plateau.[14]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is critical to remove any undissolved microparticles.[13]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve from the standard solutions to determine the concentration of this compound in the filtered supernatant.

-

-

Calculation of Solubility:

-

The concentration determined from the calibration curve represents the equilibrium solubility of this compound in that specific solvent at the tested temperature.

-

Solubility is typically reported in units of mg/mL or µg/mL.

-

Data Interpretation and Considerations

The solubility data you generate will be invaluable for a range of applications, from guiding formulation development to optimizing reaction conditions.

Table 2: Example of a Solubility Data Summary Table

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl (pH 1.2) | 25 | [Experimental Value] |

| Acetate Buffer (pH 4.5) | 25 | [Experimental Value] |

| Phosphate Buffer (pH 6.8) | 25 | [Experimental Value] |

| Water | 25 | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] |

| Methanol | 25 | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] |

Key Considerations:

-

pH-Solubility Profile: For ionizable compounds like this compound, plotting solubility as a function of pH is essential. This profile will be critical for predicting its behavior in the gastrointestinal tract and for developing oral dosage forms.[2][3][5]

-

Solvent Polarity: A range of organic solvents with varying polarities should be tested to create a comprehensive solubility profile. This information is vital for synthetic chemists seeking to optimize reaction and purification conditions.

-

Temperature Effects: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Conducting experiments at different temperatures can provide valuable thermodynamic data.

-

Predictive Models: While experimental determination is the gold standard, computational models can provide initial estimates of solubility.[1][16][17][18] These models, based on the compound's structure, can help prioritize which solvents to test experimentally.

Safety Precautions

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). As with any chemical substance, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[19][20][21][22] All experimental work should be conducted in a well-ventilated laboratory or a chemical fume hood.

Conclusion

While direct quantitative solubility data for this compound is not extensively published, this technical guide provides a comprehensive and scientifically sound framework for its experimental determination. By following the detailed protocols outlined herein, researchers and drug development professionals can generate the critical solubility data needed to advance their research and development efforts. A thorough understanding of a compound's solubility is not merely a data point; it is a fundamental pillar upon which successful drug development is built.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.

- General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.

- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 93.

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). SciSpace.

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Semanticscholar.org.

- Summary of solubility measurement protocols of each company before harmonization. (n.d.). Google Scholar.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Google Scholar.

- This compound. (n.d.). Fluorochem.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Pharmatutor.org.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs.

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2025). ResearchGate.

- Annex 4. (n.d.). World Health Organization (WHO).

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). PubMed.

- 6-Fluoroquinolin-8-amine. (n.d.). PubChem.

- This compound;dihydrochloride. (n.d.). Guidechem.

- Safety Data Sheet. (n.d.). Chemtron.

- Predictive modeling for solubility and bioavailability enhancement. (2024). Lgcgroup.com.

- 6-Fluoroquinoline SDS, 396-30-5 Safety Data Sheets. (n.d.). ECHEMI.

- SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.

- 6-Fluoro-1-methylisoquinolin-3-amine. (n.d.). ChemScene.

- Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. (2024). arXiv.

- Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). arXiv.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Rethinking the AI Paradigm for Solubility Prediction of Drug-Like Compounds with Dual-Perspective Modeling and Experimental Validation. (2025). NIH.

Sources

- 1. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmatutor.org [pharmatutor.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. who.int [who.int]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Rethinking the AI Paradigm for Solubility Prediction of Drug‑Like Compounds with Dual‐Perspective Modeling and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. files.dep.state.pa.us [files.dep.state.pa.us]

- 20. echemi.com [echemi.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity of the Amino Group in 6-Fluoroquinolin-3-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

6-Fluoroquinolin-3-amine is a pivotal structural motif in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of the C3-amino group. This guide provides a comprehensive analysis of the chemical behavior of this primary aromatic amine, grounded in the principles of electronic effects and steric hindrance. We will explore the key transformations of this amino group, including N-acylation, N-arylation, and diazotization, offering not just procedural details but also the strategic rationale behind the selection of reagents and conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

Introduction: The Quinoline Core in Modern Chemistry

The quinoline scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals, including antimalarials, antibacterials, and kinase inhibitors. The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The C3-amino group serves as a critical synthetic handle, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures. Understanding the nuanced reactivity of this amino group is paramount for its effective utilization in discovery programs.

Fundamental Principles: Electronic and Steric Influences

The nucleophilicity of the amino group in this compound is a product of competing electronic effects within the heterocyclic system.

-

Activating Effect: The amino group at the C3 position is a potent electron-donating group (EDG). Through resonance, it increases the electron density of the quinoline ring system, which would typically enhance its nucleophilicity.

-

Deactivating Effects: Conversely, two features of the molecule act as electron-withdrawing groups (EWGs), tempering the amino group's reactivity:

-

The Quinoline Nitrogens: The heterocyclic nitrogen atom deactivates the ring through a strong inductive effect, reducing the overall electron density.

-

The C6-Fluorine Atom: Fluorine, the most electronegative element, exerts a powerful inductive pull, further decreasing the nucleophilicity of the distal amino group.

-

This electronic tug-of-war renders the C3-amino group less nucleophilic than simple anilines but still sufficiently reactive for a broad range of chemical transformations.[1][2] The steric environment around the C3-amine is relatively unhindered, allowing for good accessibility by various electrophiles.

}

Figure 1: A diagram illustrating the competing electronic effects on the C3-amino group.

Key Transformations of the C3-Amino Group

The synthetic versatility of this compound is demonstrated through several key classes of reactions.

N-Acylation: Formation of Amides

N-acylation is one of the most fundamental and reliable transformations for primary amines. This reaction is crucial for installing linkers, modulating solubility, or introducing pharmacophores.[3][4]